molecular formula C22H33N3O5 B5999769 Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B5999769
M. Wt: 419.5 g/mol
InChI Key: OLMWAIBTDVAPQY-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the 2,5-dimethoxyphenyl group through an acetylation reaction. The final step involves the formation of the piperazine ring and the esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate: shares structural similarities with other piperidine and piperazine derivatives.

    2,5-Dimethoxyphenyl derivatives: These compounds often exhibit similar pharmacological properties due to the presence of the 2,5-dimethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5/c1-4-30-22(27)24-12-10-23(11-13-24)18-6-5-9-25(16-18)21(26)15-17-14-19(28-2)7-8-20(17)29-3/h7-8,14,18H,4-6,9-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMWAIBTDVAPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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